molecular formula C13H11F3N2O2 B14410668 N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide CAS No. 87783-66-2

N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide

Cat. No.: B14410668
CAS No.: 87783-66-2
M. Wt: 284.23 g/mol
InChI Key: VCKAOOALCFJGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide: is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide typically involves the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with trifluoroacetic anhydride to introduce the trifluoromethyl group, yielding the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biology: In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of bioactive molecules with antifungal, antibacterial, or anticancer properties .

Industry: In the industrial sector, N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide can be used in the development of specialty chemicals and advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-N-methylacetamide
  • 2,2,2-Trifluoro-N-®-α-methylbenzylacetamide
  • N-Methyl-2,2,2-trifluoroacetamide

Comparison: N-Benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide is unique due to the presence of both the benzyl and oxazole groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

87783-66-2

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

N-benzyl-2,2,2-trifluoro-N-(2-methyl-1,3-oxazol-5-yl)acetamide

InChI

InChI=1S/C13H11F3N2O2/c1-9-17-7-11(20-9)18(12(19)13(14,15)16)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

VCKAOOALCFJGDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)N(CC2=CC=CC=C2)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.